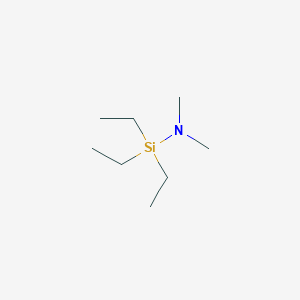![molecular formula C10H18N2O4 B1586033 Ácido 4-[4-(2-hidroxietil)piperazin-1-il]-4-oxobutanoico CAS No. 717904-43-3](/img/structure/B1586033.png)
Ácido 4-[4-(2-hidroxietil)piperazin-1-il]-4-oxobutanoico
Descripción general
Descripción
HEPES is a zwitterionic organic chemical buffering agent . It’s one of the twelve Good’s buffers and is widely used in biological and biochemical research .
Molecular Structure Analysis
The empirical formula for HEPES is C8H18N2O4S . The molecular weight is 238.30 .Physical And Chemical Properties Analysis
HEPES has a useful pH range of 6.8-8.2 . It has a solubility of 703.6 g/L and a density of 1.44 g/cm3 at 20 °C . The melting point is 212.6 °C .Aplicaciones Científicas De Investigación
Medio de cultivo celular de amortiguación
HEPES se utiliza ampliamente para mantener el pH del medio de cultivo celular. Es particularmente ventajoso debido a su mínima citotoxicidad en comparación con otros amortiguadores como Tris o fosfato . Su rango de amortiguación de pH 6.8 a 8.2 lo hace adecuado para la mayoría de las condiciones de cultivo celular de mamíferos .
Purificación y extracción de proteínas
En la purificación de proteínas, HEPES proporciona un entorno de pH estable, lo cual es crucial para mantener la integridad de las proteínas. También exhibe una unión mínima a iones metálicos, lo que es beneficioso durante el proceso de purificación para evitar la contaminación y mantener la actividad de las proteínas .
Electroforesis y electroporación
HEPES se puede utilizar como amortiguador de corrida en la electroforesis en gel, lo que ayuda en la separación de macromoléculas como el ADN o las proteínas. También se emplea como amortiguador en estudios de electroporación para facilitar la introducción de sustancias en las células .
Ensayos enzimáticos y de diagnóstico
HEPES es adecuado para varios ensayos enzimáticos y de diagnóstico, incluidos los ensayos de Bradford o ácido bicinconínico (BCA), que se utilizan para la cuantificación de proteínas. Ayuda a mantener la estabilidad y la actividad de las enzimas durante los procedimientos de ensayo .
Investigación biológica y fotofosforilación
HEPES es excelente para aplicaciones generales de investigación biológica, como estudios de fosforilación oxidativa y fotofosforilación. Se utiliza en estudios de fijación de CO2, que son esenciales para comprender la fotosíntesis y el ciclo del carbono .
Microscopía electrónica de transmisión (TEM)
En los estudios de TEM, HEPES es un amortiguador recomendado ya que no afecta los sustratos metálicos. Esta propiedad es crucial para mantener la integridad de la muestra y la calidad de las imágenes microscópicas .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
HEPES is a popular choice for buffering cell culture media, offering advantages such as lower cell toxicity in comparison to alternatives like Tris and phosphate . It’s also used in protein purification and extraction protocols, owing to its stability across a broad pH range and minimal metal ion binding .
Propiedades
IUPAC Name |
4-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c13-8-7-11-3-5-12(6-4-11)9(14)1-2-10(15)16/h13H,1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOSAPDTJDBHFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366005 | |
| Record name | 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
717904-43-3 | |
| Record name | 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 717904-43-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl benzo[b]thiophene-2-carboxylate](/img/structure/B1585965.png)




